3-Chloro-4-iodo-5-methylbenzonitrile
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Overview
Description
3-Chloro-4-iodo-5-methylbenzonitrile is an organic compound with the molecular formula C8H5ClIN It is a derivative of benzonitrile, characterized by the presence of chlorine, iodine, and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-iodo-5-methylbenzonitrile typically involves the halogenation of 5-methylbenzonitrile. One common method is the sequential introduction of chlorine and iodine atoms onto the benzene ring. The process may involve the following steps:
Chlorination: 5-methylbenzonitrile is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 3-position.
Iodination: The chlorinated intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like potassium iodate (KIO3) to introduce the iodine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the halogenation process. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-iodo-5-methylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Coupling Products: Biaryl compounds with extended conjugation.
Reduction Products: 3-Chloro-4-iodo-5-methylbenzylamine.
Scientific Research Applications
3-Chloro-4-iodo-5-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodo-5-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling. In biological systems, its interactions with molecular targets, such as enzymes or receptors, are studied to understand its potential effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-iodobenzonitrile: Lacks the methyl group at the 5-position.
4-Chloro-3-iodo-5-methylbenzonitrile: Differently substituted isomer.
3-Iodo-4-methylbenzonitrile: Lacks the chlorine atom at the 3-position.
Properties
Molecular Formula |
C8H5ClIN |
---|---|
Molecular Weight |
277.49 g/mol |
IUPAC Name |
3-chloro-4-iodo-5-methylbenzonitrile |
InChI |
InChI=1S/C8H5ClIN/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3H,1H3 |
InChI Key |
XKFREWJHACPGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)Cl)C#N |
Origin of Product |
United States |
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